Nedaplatin
Übersicht
Beschreibung
Nedaplatin is a second-generation platinum-based antineoplastic agent, primarily used in cancer chemotherapy. It was developed to reduce the nephrotoxicity associated with its predecessor, cisplatin, while maintaining similar efficacy. This compound was approved for use in Japan in 1995 and is known for its application in treating various cancers, including non-small cell lung cancer, small cell lung cancer, esophageal cancer, and head and neck cancers .
Wissenschaftliche Forschungsanwendungen
Nedaplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the reactivity and mechanisms of platinum-based drugs.
Biology: Research on this compound focuses on its interactions with cellular components, such as DNA and proteins, to understand its cytotoxic effects.
Medicine: this compound is extensively studied for its therapeutic potential in treating various cancers. .
Wirkmechanismus
Target of Action
Nedaplatin, a second-generation platinum analog, primarily targets DNA within cancer cells . The compound forms highly reactive platinum complexes that bind to the DNA, leading to the formation of intrastrand and interstrand cross-links . This interaction with DNA is crucial for the compound’s antineoplastic activity.
Mode of Action
Once this compound enters the cell, it is hydrolyzed to its active form, which complexes with water molecules . This active form binds to nucleophiles in the cytoplasm, such as glutathione and other cysteine-rich proteins, resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins . It also binds to purine nucleotides in the DNA, allowing for two binding interactions to form cross-links between these nucleotides .
Biochemical Pathways
The binding of this compound to DNA results in the formation of DNA adducts, which distort the DNA helix and interfere with DNA replication and transcription . High mobility group proteins-1 and -2 induce apoptosis in response to guanine cross-links, and their binding serves to shield the cross-linked DNA from repair mechanisms . The mismatch repair (MMR) protein complex also recognizes the distortion caused by platinum complexes and attempts to repair the DNA . This results in single-strand breaks when the MMR complex attempts to remove the platinum cross-link .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of carboplatin, another platinum-based antineoplastic drug .
Result of Action
The ultimate result of this compound’s action is the induction of cell death in cancer cells . By damaging DNA and increasing oxidative stress within the cell, this compound disrupts normal cellular processes and triggers apoptosis, or programmed cell death . This compound also functions as a radiosensitizer, increasing the susceptibility of the affected cells to radiation therapy .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors, including the patient’s renal function . For example, patients with different levels of creatinine clearance may require different dosages of this compound to achieve optimal therapeutic effects while minimizing toxicity
Biochemische Analyse
Biochemical Properties
Nedaplatin plays a crucial role in biochemical reactions by interacting with deoxyribonucleic acid (DNA) and forming platinum-DNA adducts. These adducts inhibit DNA replication and transcription, leading to cell death. This compound interacts with several biomolecules, including enzymes and proteins involved in DNA repair mechanisms. For instance, it can inhibit the activity of DNA polymerases and other enzymes responsible for DNA synthesis and repair . The formation of platinum-DNA adducts is a key determinant of the cytotoxicity of this compound .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, or programmed cell death, in cancer cells. This compound affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. It can alter gene expression by causing DNA damage, leading to the activation of p53 and other tumor suppressor genes . Additionally, this compound impacts cellular metabolism by disrupting the normal function of mitochondria, leading to reduced energy production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNA and other biomolecules. This compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, resulting in the formation of intrastrand and interstrand cross-links. These cross-links prevent the unwinding of the DNA double helix, thereby inhibiting DNA replication and transcription . This compound also inhibits the activity of enzymes involved in DNA repair, such as DNA polymerases and nucleotide excision repair proteins . This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cellular function. In vitro studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation over extended periods . In vivo studies have also shown that this compound can cause long-term effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can cause toxic effects, including nephrotoxicity and myelosuppression . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy. Beyond this threshold, the risk of adverse effects increases . It is important to carefully monitor and adjust the dosage of this compound to balance its therapeutic benefits and potential toxicities .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its activation and detoxification. Once inside the cell, this compound undergoes aquation to form reactive species that can interact with DNA and other biomolecules . Enzymes such as glutathione S-transferases play a role in the detoxification of this compound by conjugating it with glutathione, thereby reducing its cytotoxicity . This compound can also affect metabolic flux and metabolite levels by disrupting mitochondrial function and increasing oxidative stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. Transporters such as copper transporters and organic cation transporters have been implicated in the uptake and efflux of this compound . The distribution of this compound within tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound primarily localizes to the nucleus, where it interacts with DNA to form platinum-DNA adducts . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus . This compound can also localize to other subcellular compartments, such as mitochondria, where it can disrupt mitochondrial function and induce apoptosis . The subcellular localization of this compound is essential for its cytotoxic effects and therapeutic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nedaplatin is synthesized through the reaction of glycolic acid with diammineplatinum(II) dichloride. The process involves the formation of a platinum-glycolate complex, which is then purified to obtain the final product. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the stability of the platinum complex .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production facilities are equipped with advanced technologies to handle the sensitive nature of platinum-based compounds and to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Nedaplatin undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound hydrolyzes to form active platinum species that can interact with DNA.
Substitution Reactions: this compound can undergo substitution reactions with nucleophiles, such as thiosulfate, leading to the formation of various intermediates and products.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in an aqueous medium at physiological pH.
Substitution Reactions: Common reagents include thiosulfate and other nucleophiles.
Major Products:
Hydrolysis Products: Active platinum species capable of binding to DNA.
Substitution Products: Various platinum-thiosulfate complexes and other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
- Cisplatin
- Carboplatin
- Oxaliplatin
- Lobaplatin
Nedaplatin’s unique properties, such as reduced nephrotoxicity and effective antitumor activity, make it a valuable addition to the arsenal of platinum-based chemotherapeutic agents.
Eigenschaften
As a platinum analog, nedaplatin likely works similarly to [DB00515] on which the following mechanistic description is based. Once it has entered the cell it is hydrolyzed to its active form which complexes with water molecules. This form binds to to nucleophiles in the cytoplasm such as glutathione and other cyteine rich proteins resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins. It also binds to purine nucleotides in the DNA. The active form allows for two binding interactions to form cross-links between these nucleotides. High mobility group proteins-1 and -2 induce apoptosis in response to guanine cross-links and their binding serves to shield the cross-linked DNA from repair mechanisms. The mismatch repair (MMR) protein complex also recognizes the distortion caused by platinum complexes and attempts to repair the DNA. This results in single strand breaks when the MMR complex attempts to remove the platinum cross-link. The MMR complex induces apoptosis after the repair attempt has failed. The single strand break in DNA makes it easier to form lethal double strand breaks with radiation treatment thus creating the radiosensitizing effect of nedaplatin. | |
CAS-Nummer |
95734-82-0 |
Molekularformel |
C2H10N2O3Pt |
Molekulargewicht |
305.20 g/mol |
IUPAC-Name |
azane;2-hydroxyacetic acid;platinum |
InChI |
InChI=1S/C2H4O3.2H3N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H3; |
InChI-Schlüssel |
ZAXCMPAWRCMABN-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)O.N.N.[Pt] |
Kanonische SMILES |
C(C(=O)O)O.N.N.[Pt] |
Aussehen |
Solid powder |
95734-82-0 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(glycolato-O,O')diammineplatinum II 254-S CGDP-II cis-diammine(glycolato)platinum II nedaplatin NSC 375101D NSC-375101D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nedaplatin exert its anti-tumor effects?
A1: Similar to cisplatin, this compound acts as a platinum-based alkylating agent. [] Upon entering the cell, its inactive form undergoes aquation, losing its carrier ligand and forming a reactive species. [, ] This reactive form binds to DNA, primarily forming intrastrand crosslinks between adjacent guanine bases. [, , ] These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. []
Q2: Does this compound affect proteins involved in apoptosis?
A3: Studies have shown that this compound can modulate the expression of apoptosis-related proteins. In T98G glioblastoma cells treated with this compound, an increased expression of the anti-apoptotic protein Bcl-2 was observed. [] Other research on tongue squamous cell carcinoma (SCC25) cells revealed that this compound, when combined with chloroquine, increased the expression of pro-apoptotic protein Bax and decreased the expression of Bcl-2. []
Q3: What is the molecular structure of this compound?
A4: this compound is a cisplatin analog where the chloride ligands are replaced by a glycolate ligand in a chelated form. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C4H13N2O4Pt, and its molecular weight is 321.25 g/mol.
Q5: Is there information available about the material compatibility and stability of this compound under various conditions?
A5: The provided research papers primarily focus on this compound's use as a chemotherapy drug and do not delve into its material compatibility or stability outside of biological contexts. Further research may be needed to answer this question.
Q6: Does this compound exhibit any catalytic properties?
A6: The research provided focuses on this compound's anti-tumor activity, which is attributed to its DNA-damaging properties rather than catalytic activity. There's no mention of this compound being used as a catalyst in these papers.
Q7: Has computational chemistry been applied to study this compound?
A8: Yes, computational studies have investigated the interaction of this compound with drug carriers. One study used Density Functional Theory (DFT) and Monte Carlo (MC) simulations to assess the potential of zinc oxide nanoclusters and nanoparticles as carriers for this compound. [] Results showed favorable binding energies, suggesting that these nanomaterials could be promising carriers for improving drug delivery. []
Q8: How does the structure of this compound, compared to cisplatin, influence its activity and toxicity?
A9: this compound's structure, featuring a glycolate ligand instead of chlorides, contributes to its improved toxicity profile compared to cisplatin. [, ] While both exert their antitumor effects through DNA binding, this compound exhibits lower nephrotoxicity, neurotoxicity, and gastrointestinal toxicity. [, , , , ]
Q9: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?
A10: Research highlights the development of PEGylated liposomes as a novel delivery system for this compound. [] This formulation significantly enhanced this compound uptake, cytotoxicity, and genotoxicity in A549 lung cancer and U2OS osteosarcoma cells compared to free this compound. [] This encapsulation method holds promise for improving drug delivery and efficacy.
Q10: Is there information about SHE regulations regarding this compound in the provided research?
A10: The research papers primarily focus on this compound's clinical efficacy and safety. They do not explicitly discuss SHE regulations related to its manufacturing or handling.
Q11: How does renal function affect this compound pharmacokinetics?
A12: Studies indicate a correlation between this compound clearance and renal function. [, ] Ishibashi's formula, DoseNDP = AUC x CLNDP (where CLNDP = 0.0738 x creatinine clearance + 4.47), has been suggested as a means to estimate individual this compound doses based on renal function, although further validation is needed. []
Q12: Does the timing of this compound administration impact its toxicity?
A13: Chronotoxicological studies in rats revealed that this compound-induced nephrotoxicity and drug accumulation are time-dependent. [] Rats injected with this compound at 20:00 exhibited greater nephrotoxicity and higher platinum accumulation in the kidneys compared to those injected at 8:00. [] This suggests that medication timing may be a crucial factor to consider in clinical settings.
Q13: What is the evidence for this compound's efficacy in treating various cancers?
A14: Numerous studies demonstrate this compound's efficacy against a range of cancers. It has shown activity against non-small cell lung cancer (NSCLC), [, , , , , , ] esophageal cancer, [, , , ] uterine cervical cancer, [, , , , , , , ] head and neck cancer, [, , ] urothelial cancer, [, , , ] and ovarian cancer. [, , ]
Q14: Is this compound effective as a single agent, or is it typically used in combination with other chemotherapeutic agents?
A15: While this compound can be used as a single agent, particularly in cisplatin-resistant cases, it is often administered in combination with other chemotherapeutic drugs. [, , , , , , , , ] Common combinations include vinorelbine, [, ] 5-fluorouracil (5-FU), [, , , ] docetaxel, [, , ] and paclitaxel. [, , , ] These combinations often exhibit synergistic or additive effects, enhancing anti-tumor activity.
Q15: Does resistance to this compound develop, and if so, what are the potential mechanisms?
A17: Similar to other platinum-based drugs, resistance to this compound can emerge after treatment. [] One potential mechanism involves the upregulation of long non-coding RNA MVIH (microvascular invasion in hepatic cancer) in NSCLC cells. [] MVIH has been implicated in drug resistance in various cancers, and studies suggest that this compound might be able to reverse cisplatin resistance in NSCLC cells by downregulating MVIH expression. []
Q16: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?
A20: While research has not identified specific biomarkers for predicting this compound efficacy, tumor response is typically assessed using imaging techniques (CT, MRI) and serum tumor marker levels. [, , , , ] For instance, one study observed significant decreases in serum tumor markers CEA, CA125, NSE, and CYFRA21-1 in patients with advanced NSCLC following treatment with this compound plus concurrent chemoradiotherapy. [] Further research is warranted to identify predictive biomarkers for personalized therapy.
Q17: What analytical methods are used to characterize and quantify this compound?
A21: Various analytical techniques are employed to characterize and quantify this compound in biological samples. Platinum concentrations in tissues, such as kidneys, can be measured using techniques like atomic absorption spectrometry. [] These measurements can help assess drug accumulation and potential toxicity. Additionally, the MTT assay, which measures cell viability, is commonly used to evaluate the cytotoxic effects of this compound in vitro. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.